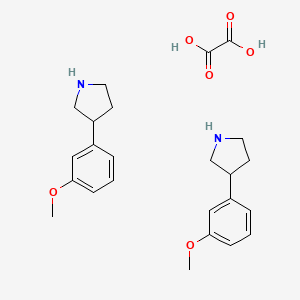
3-(3-Methoxyphenyl)pyrrolidine oxalate(2:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(3-Methoxyphenyl)pyrrolidine oxalate involves various strategies. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones is achieved through the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol, which could be a relevant method for the preparation of compounds with similar methoxyphenyl groups . Additionally, the formation of metal-lustrous organic crystals from pyrroles with methoxyphenyl groups indicates the potential for creating compounds with unique physical properties . The one-pot synthesis methods, as described for oxazolo[4,5-b]pyridine derivatives and highly substituted pyrrolidinone derivatives, also provide insights into the synthesis of complex molecules that may share structural similarities with 3-(3-Methoxyphenyl)pyrrolidine oxalate .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3-Methoxyphenyl)pyrrolidine oxalate has been extensively studied. For example, the crystal structure of a related compound, 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione, shows a dihedral angle between the pyrrolidine ring and the methoxy-phenyl ring, which could be indicative of the spatial arrangement in 3-(3-Methoxyphenyl)pyrrolidine oxalate . The molecular structure and intermolecular interactions of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate have been confirmed by spectroscopy and X-ray analysis, providing a basis for understanding the structural characteristics of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various studies. For instance, the synthesis and structural analysis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile through X-ray crystallography provides insights into the potential reactions and crystal packing of compounds with methoxyphenyl groups . The reaction of 3-aryl-2-cyano-5,5-bis(methylthio)penta-2,4-dienenitrile with pyrrolidine derivatives also sheds light on the types of chemical reactions that could be relevant for the synthesis and modification of 3-(3-Methoxyphenyl)pyrrolidine oxalate .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(3-Methoxyphenyl)pyrrolidine oxalate have been characterized in several studies. The molecular characteristic and structural parameters that govern the chemical behavior of (2-methoxyphenyl)oxalate have been investigated, which may provide a comparative basis for understanding the properties of 3-(3-Methoxyphenyl)pyrrolidine oxalate . The photophysical properties of oxazolo[4,5-b]pyridines, including absorption and excitation spectra, fluorescence quantum yields, and DFT analysis, offer a comprehensive view of the optical properties that could be expected from similar compounds .
科学的研究の応用
Exposure and Toxicity Studies
- Studies have investigated the reproductive toxicity of benzophenone-3 (BP-3), a compound similar to the methoxyphenyl component in 3-(3-Methoxyphenyl)pyrrolidine oxalate(2:1). These studies have revealed links between high BP-3 exposure and reproductive effects in humans and animals, indicating a need for standardized exposure and outcome measurements across studies for better comparison (Ghazipura et al., 2017).
Pyrrolidine in Drug Discovery
- The pyrrolidine ring, a component of 3-(3-Methoxyphenyl)pyrrolidine oxalate(2:1), is a saturated scaffold extensively used in medicinal chemistry. Pyrrolidine and its derivatives, including pyrrolizines and proline derivatives, are explored for their biological activity and structural influence on drug candidates, offering diverse biological profiles due to different spatial orientations and stereochemistry (Petri et al., 2021).
Environmental and Atmospheric Studies
- Methoxyphenols, related to the methoxyphenyl component, are studied for their atmospheric reactivity, especially in relation to biomass burning. These compounds undergo various phase reactions in the atmosphere and have significant secondary organic aerosol (SOA) formation potentials, indicating their importance in atmospheric chemistry and potential environmental impact (Liu et al., 2022).
Clinical and Biological Studies
- The oxalate component of 3-(3-Methoxyphenyl)pyrrolidine oxalate(2:1) has been studied in the context of primary hyperoxaluria, a disorder characterized by oxalate accumulation, particularly in the kidneys. Mutations in specific genes, such as DHDPSL, have been identified as causes for different types of primary hyperoxaluria, highlighting the medical significance of understanding oxalate-related pathways and genetics (Belostotsky et al., 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
特性
IUPAC Name |
3-(3-methoxyphenyl)pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H15NO.C2H2O4/c2*1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;3-1(4)2(5)6/h2*2-4,7,10,12H,5-6,8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWSOQLXNPOIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2.COC1=CC=CC(=C1)C2CCNC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)pyrrolidine oxalate(2:1) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)
![1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid](/img/structure/B2499024.png)
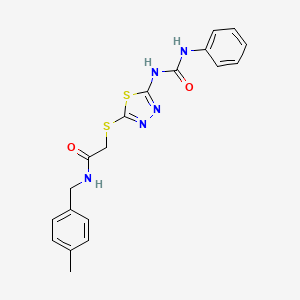
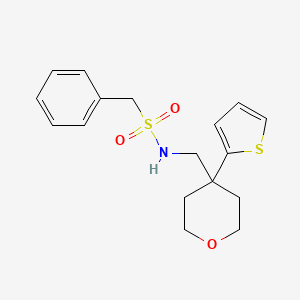
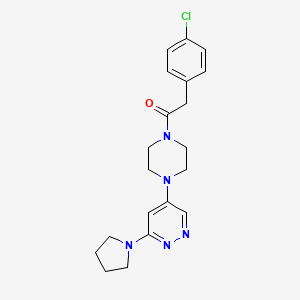
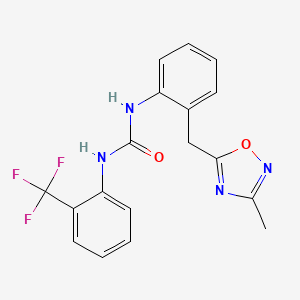
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)
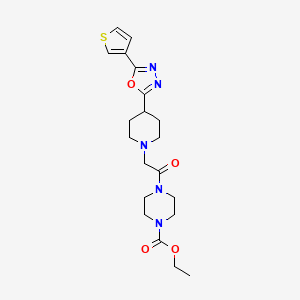
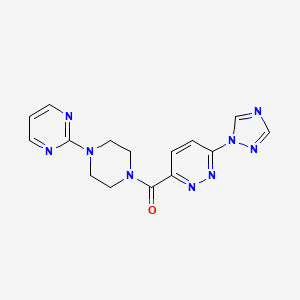
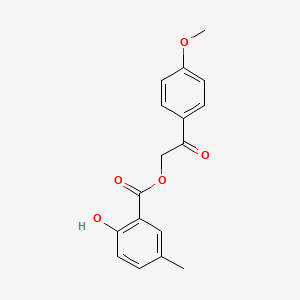
![6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol](/img/structure/B2499037.png)
![4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2499042.png)
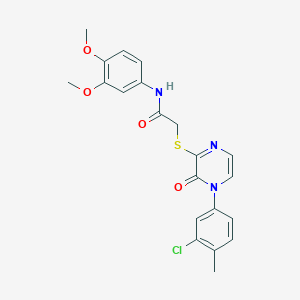
![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)